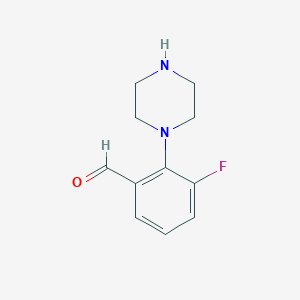

3-Fluoro-2-(1-piperazino)-benzaldehyde

Description

Significance of Benzaldehyde (B42025) Derivatives in Contemporary Organic Synthesis

Benzaldehyde, the simplest aromatic aldehyde, and its derivatives are fundamental building blocks in organic chemistry. fiveable.mewikipedia.org These compounds serve as versatile precursors for a wide array of more complex molecules. wisdomlib.org Their utility stems from the reactivity of the aldehyde functional group, which readily participates in various chemical transformations. fiveable.me

Benzaldehyde derivatives are key reactants in the synthesis of numerous organic compounds, including pharmaceuticals, flavors, and fragrances. fiveable.me They are integral to condensation reactions, such as the aldol (B89426) condensation, which leads to the formation of cinnamaldehyde (B126680) and styrene (B11656) derivatives. wikipedia.org Furthermore, they are used in the synthesis of heterocyclic compounds like imidazole (B134444) derivatives and in the production of specialty chemicals. wisdomlib.org The ability of benzaldehyde to undergo nucleophilic addition reactions is central to its role in creating diverse molecular architectures. fiveable.me

Role of Piperazine (B1678402) Moieties as Privileged Scaffolds in Medicinal Chemistry and Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, is a highly valued scaffold in medicinal chemistry. researchgate.net Its unique structural and physicochemical properties make it a common feature in many approved drugs. wikipedia.org The presence of two nitrogen atoms in the piperazine ring allows for structural modifications that can significantly influence a molecule's pharmacological profile. scilit.com

Strategic Importance of Fluorination in Molecular Design and Biological Activity Modulation

The introduction of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance their biological properties. researchgate.net The unique characteristics of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly impact a molecule's behavior in a biological system. researchgate.netacs.org

Fluorination can modulate a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target. researchgate.net This often leads to improved pharmacokinetic and pharmacodynamic profiles. acs.org The incorporation of fluorine can also influence the conformation of a molecule, which can be critical for its interaction with enzymes and receptors. nih.gov Consequently, a significant number of modern pharmaceuticals contain fluorine, highlighting the strategic importance of this element in drug design and development. researchgate.net

Overview of the Research Landscape surrounding 3-Fluoro-2-(1-piperazino)-benzaldehyde and Related Analogs

The research landscape for compounds like this compound is situated at the confluence of synthetic chemistry and medicinal research. While specific studies on this exact molecule may be nascent, the investigation of its analogs and the constituent chemical motifs is widespread. The synthesis of such a compound would typically involve the nucleophilic aromatic substitution of a difluorobenzaldehyde derivative with piperazine.

Research in this area often focuses on the design and synthesis of novel compounds for biological screening. The combination of the pharmacologically active piperazine ring with a fluorinated aromatic system presents a promising strategy for the development of new therapeutic agents. nih.govwisdomlib.org The benzaldehyde functional group provides a reactive handle for further molecular elaboration, allowing for the creation of diverse chemical libraries for drug discovery programs.

Interactive Data Tables:

Table 1: Key Properties of Constituent Scaffolds

| Scaffold | Key Properties | Significance in Chemical Research |

| Benzaldehyde | Aromatic aldehyde, reactive carbonyl group | Versatile precursor in organic synthesis, building block for pharmaceuticals and fine chemicals. |

| Piperazine | Heterocyclic amine, two basic nitrogen atoms | Privileged scaffold in medicinal chemistry, improves pharmacokinetic properties. |

| Organofluorine | High electronegativity, strong C-F bond | Modulates biological activity, enhances metabolic stability of drug candidates. |

Table 2: Common Applications of Related Chemical Moieties

| Moiety | Common Applications |

| Benzaldehyde Derivatives | Synthesis of dyes, perfumes, and agrochemicals. fiveable.mewikipedia.org |

| Piperazine Derivatives | Antipsychotics, antihistamines, and anti-cancer agents. nih.govingentaconnect.com |

| Fluorinated Aromatics | Positron Emission Tomography (PET) imaging agents, enzyme inhibitors. researchgate.netucsb.edu |

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-2-piperazin-1-ylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-10-3-1-2-9(8-15)11(10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXYNXHSKLHDOMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=C2F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Fluoro 2 1 Piperazino Benzaldehyde

Retrosynthetic Analysis and Design Strategies for the Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For 3-Fluoro-2-(1-piperazino)-benzaldehyde, this process identifies two primary strategic disconnections that guide its synthetic design.

The most logical disconnection is at the C-N bond between the aromatic ring and the piperazine (B1678402) moiety. This is classified as a C(aryl)-N disconnection. This approach simplifies the target molecule into two key synthons: a piperazine nucleophile and a reactive 2,3-disubstituted benzaldehyde (B42025) electrophile. The corresponding real-world reagents would be piperazine and an activated benzaldehyde derivative, such as 2,3-difluorobenzaldehyde (B42452). This strategy leverages the well-established nucleophilic aromatic substitution (SNAr) mechanism.

A secondary disconnection involves the C-F bond. This would lead to a 2-(1-piperazino)-benzaldehyde precursor, requiring a subsequent regioselective fluorination step. While feasible, introducing fluorine regioselectively at a late stage onto a complex, non-activated ring can be challenging. Therefore, the most common and efficient synthetic design involves starting with a pre-fluorinated aromatic core and introducing the piperazine group.

Key Synthetic Routes to this compound and its Precursors

The synthesis of this compound is primarily achieved by constructing the molecule from key precursors, focusing on the strategic introduction of the piperazine ring onto a fluorinated benzaldehyde core.

Introduction of the Piperazine Moiety via Nucleophilic Substitution or Reductive Amination

The most prevalent method for introducing the piperazine group is through a nucleophilic aromatic substitution (SNAr) reaction. youtube.com This mechanism involves the attack of a nucleophile (piperazine) on an aromatic ring that is activated by electron-withdrawing groups. nih.gov In the case of 2,3-difluorobenzaldehyde as a precursor, the fluorine atom at the C-2 position is highly activated for substitution. This activation is due to the electron-withdrawing effects of both the adjacent fluorine atom at C-3 and, crucially, the powerful aldehyde group in the para position, which can stabilize the intermediate Meisenheimer complex. nih.govnih.gov

The reaction is typically performed by treating 2,3-difluorobenzaldehyde with piperazine in a suitable polar aprotic solvent, often in the presence of a base to neutralize the hydrofluoric acid byproduct. The higher lability of fluorine as a leaving group compared to other halogens in activated SNAr reactions makes this a highly efficient process. nih.gov

Table 1: Representative Conditions for Nucleophilic Aromatic Substitution

| Reactant 1 | Reactant 2 | Solvent | Base | Temperature | Product |

|---|---|---|---|---|---|

| 2,3-Difluorobenzaldehyde | Piperazine | DMSO or DMF | K₂CO₃ or Et₃N | 80-120 °C | This compound |

While less direct for this specific target, reductive amination is another fundamental C-N bond-forming strategy. mdpi.comresearchgate.net This would theoretically involve the reaction of a 2-amino-3-fluorobenzaldehyde (B155958) with a protected bis(2-haloethyl)amine, followed by cyclization, but this is a more convoluted pathway compared to the direct SNAr approach.

Regioselective Fluorination Approaches to the Benzaldehyde Core

Direct, late-stage regioselective fluorination to produce the target compound is synthetically challenging. The preferred and more practical strategy is to utilize a starting material that already contains the required fluorine atom. Commercially available building blocks like 3-fluoro-2-nitrobenzonitrile (B1331573) or 2,3-difluorobenzaldehyde are common starting points. researchgate.net This approach circumvents issues with regioselectivity and the often harsh conditions required for aromatic fluorination, which could be incompatible with the piperazine and aldehyde functionalities.

Functionalization of the Benzaldehyde Aldehyde Group

The aldehyde functional group is a key feature of the molecule, but it can also be introduced at a later stage of the synthesis via functional group interconversion. A common synthetic precursor to an aromatic aldehyde is a benzonitrile. For instance, a synthetic route could commence with 2,3-difluorobenzonitrile. This precursor can undergo nucleophilic aromatic substitution with piperazine to yield 3-fluoro-2-(1-piperazino)-benzonitrile. The nitrile group can then be selectively reduced to an aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) to furnish the final product, this compound.

Advanced Chemical Transformations and Derivatization of this compound

The reactivity of this compound is dominated by its aldehyde functionality, making it a valuable building block for creating a diverse range of more complex derivatives.

Reactions at the Aldehyde Functionality (e.g., Schiff Base Formation, Reductive Aminations)

Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. derpharmachemica.com This reaction is typically catalyzed by a trace amount of acid and involves the formation of a carbinolamine intermediate followed by the elimination of water. researchgate.netnih.gov The reaction is versatile and can be performed with a wide array of aliphatic and aromatic primary amines, leading to a library of derivatives with a central C=N bond.

Reductive Amination: A more powerful extension of this reactivity is reductive amination. researchgate.net This process transforms the aldehyde into a new secondary or tertiary amine. The reaction proceeds in two stages, which can be performed sequentially or in a single pot: the initial formation of a Schiff base (with a primary amine) or an iminium ion (with a secondary amine), followed by in-situ reduction. mdpi.comresearchgate.net Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (STAB), or catalytic hydrogenation. researchgate.netmdpi.com This transformation is a cornerstone of medicinal chemistry for building molecular complexity.

Table 2: Examples of Derivatization via Reductive Amination

| Amine Reactant | Intermediate Type | Reducing Agent | Product |

|---|---|---|---|

| Aniline | Imine (Schiff Base) | NaBH₄ | 3-Fluoro-2-(1-piperazino)-N-phenylbenzylamine |

| Benzylamine | Imine (Schiff Base) | H₂/Pd-C | N-((3-fluoro-2-(piperazin-1-yl)phenyl)methyl)benzylamine |

| Dimethylamine | Iminium Ion | NaBH(OAc)₃ | N,N-dimethyl-1-(3-fluoro-2-(piperazin-1-yl)phenyl)methanamine |

Modifications and Substitutions on the Piperazine Ring

The piperazine moiety of this compound offers a reactive site for various chemical modifications, primarily at the secondary amine nitrogen. These transformations are crucial for building molecular diversity and synthesizing a range of derivatives with potential applications in medicinal chemistry and materials science. Common modifications include N-alkylation and N-acylation, which introduce new functional groups and can significantly alter the compound's physicochemical properties.

N-Alkylation: The introduction of alkyl groups onto the piperazine nitrogen can be achieved through several synthetic strategies. One common method is reductive amination, which involves the reaction of the parent piperazine with an aldehyde or ketone in the presence of a reducing agent. nih.gov This approach is highly efficient for creating a variety of substituted piperazines. Another widely used technique is direct alkylation using alkyl halides. To control the reaction and favor mono-alkylation, it is often advantageous to use a protecting group, such as the tert-butyloxycarbonyl (Boc) group, on one of the nitrogen atoms. researchgate.net After the desired alkyl group is introduced on the unprotected nitrogen, the Boc group can be removed under acidic conditions.

N-Acylation: Acylation of the piperazine ring is another fundamental transformation, typically accomplished by reacting the piperazine with acyl chlorides or acid anhydrides. ambeed.com This reaction leads to the formation of amides and can be used to introduce a wide array of functional groups. A review on the chemistry of related 2-(piperazin-1-yl)quinoline-3-carbaldehydes highlights that acylation and sulfonylation are key reactions for derivatization. eurekaselect.comresearchgate.net These reactions are generally high-yielding and allow for the synthesis of compounds with diverse electronic and steric properties.

The table below summarizes typical conditions for these modifications, extrapolated from general procedures for piperazine chemistry.

Table 1: Representative Conditions for Piperazine Ring Modifications

| Transformation | Reagents and Conditions | Product Type |

| N-Alkylation | Aldehyde/Ketone, NaBH(OAc)₃, DCE, room temperature | N-Alkyl piperazine |

| Alkyl halide, K₂CO₃, Acetonitrile (B52724), reflux | N-Alkyl piperazine | |

| N-Acylation | Acyl chloride, Triethylamine, CH₂Cl₂, 0 °C to room temperature | N-Acyl piperazine |

| N-Sulfonylation | Sulfonyl chloride, Pyridine, CH₂Cl₂, 0 °C to room temperature | N-Sulfonyl piperazine |

Aromatic Substitutions and Cross-Coupling Reactions (e.g., Suzuki Coupling)

The aromatic ring of this compound is primed for further functionalization through cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful tool for forming new carbon-carbon bonds. nih.gov This palladium-catalyzed reaction typically involves the coupling of an organohalide with an organoboron compound. youtube.com

In the context of this compound, the fluorine atom is generally less reactive in palladium-catalyzed cross-coupling reactions compared to heavier halogens like bromine or iodine. Therefore, for a Suzuki coupling, a bromo or iodo analogue of the starting material would be more suitable. However, under specific conditions, the C-F bond can be activated. More commonly, the synthetic strategy would involve starting with a di-halo-benzaldehyde, performing a selective Suzuki coupling, and then introducing the piperazine moiety.

A plausible synthetic route to a biaryl derivative would involve the Suzuki-Miyaura coupling of a halogenated precursor, for instance, 2-bromo-3-fluorobenzaldehyde, with an arylboronic acid. The resulting biaryl aldehyde could then undergo nucleophilic aromatic substitution with piperazine to yield the final product.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) species.

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex, typically facilitated by a base.

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired biaryl product is released, regenerating the palladium(0) catalyst.

The table below outlines a representative Suzuki-Miyaura coupling reaction.

Table 2: Example of a Suzuki-Miyaura Cross-Coupling Reaction

| Reactants | Catalyst and Base | Solvent | Product |

| Aryl Halide (e.g., 2-Bromo-3-fluorobenzaldehyde), Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/Water | Biaryl Aldehyde |

Exploration of Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of functionalized benzaldehydes and piperazine derivatives, several green chemistry approaches can be considered.

One key principle is the use of greener solvents. Traditional organic solvents often pose environmental and health risks. The use of water, ionic liquids, or bio-solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly improve the environmental profile of a synthesis. rsc.org For instance, the conversion of benzal halides to benzaldehydes has been shown to be efficient in aqueous dimethylamine. organic-chemistry.org

Another green approach is the use of catalysis to improve reaction efficiency and reduce waste. The Suzuki-Miyaura coupling itself is a good example of a catalytic reaction that is highly atom-economical. rsc.org Furthermore, the development of transition-metal-free cross-coupling reactions represents a significant advancement in green chemistry. acs.org

Microwave-assisted synthesis is another green technique that can accelerate reaction times, improve yields, and reduce energy consumption. The synthesis of benzaldehyde-functionalized ionic liquids has been successfully achieved using microwave irradiation.

The table below highlights some green chemistry approaches applicable to the synthesis of compounds related to this compound.

Table 3: Green Chemistry Approaches in the Synthesis of Related Compounds

| Green Chemistry Principle | Application | Example |

| Use of Greener Solvents | Replacement of volatile organic compounds (VOCs) | Suzuki coupling in 2-MeTHF/water rsc.org |

| Catalysis | High atom economy, lower energy requirements | Transition-metal-free Suzuki-type coupling acs.org |

| Alternative Energy Sources | Reduced reaction times, lower energy consumption | Microwave-assisted synthesis of functionalized ionic liquids |

| Renewable Feedstocks | Use of bio-based starting materials | Synthesis from naturally occurring precursors |

Spectroscopic and Advanced Analytical Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Fluoro-2-(1-piperazino)-benzaldehyde , a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and piperazine (B1678402) protons. The aldehydic proton (CHO) would appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm. The protons of the benzene (B151609) ring would exhibit complex splitting patterns due to both homo- and heteronuclear (H-F) coupling. The piperazine ring protons would likely appear as two broad multiplets in the aliphatic region (δ 2.5-3.5 ppm), corresponding to the four protons adjacent to the nitrogen attached to the aromatic ring and the four protons adjacent to the NH group. The NH proton itself would likely be a broad singlet.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 185-195 ppm. The aromatic carbons would appear between δ 110-165 ppm, with their chemical shifts and splitting patterns influenced by the fluorine and piperazine substituents. The carbon directly bonded to the fluorine atom would show a large one-bond C-F coupling constant. The piperazine carbons would resonate in the aliphatic region, typically between δ 40-55 ppm.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity. nih.gov The ¹⁹F NMR spectrum of This compound would show a single resonance for the fluorine atom, with its chemical shift providing information about its electronic environment. jocpr.com Coupling to nearby protons would result in a multiplet, providing further structural confirmation. The chemical shift would be referenced against a standard like CFCl₃. jocpr.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde CHO | 9.5 - 10.5 (s, 1H) | 185 - 195 |

| Aromatic CH | 6.8 - 7.8 (m, 3H) | 110 - 140 |

| Aromatic C-F | - | 155 - 165 (d, ¹JCF) |

| Aromatic C-N | - | 145 - 155 |

| Piperazine CH₂ (ortho to aryl) | 3.0 - 3.5 (m, 4H) | 45 - 55 |

| Piperazine CH₂ (meta to aryl) | 2.8 - 3.3 (m, 4H) | 40 - 50 |

| Piperazine NH | 1.5 - 2.5 (br s, 1H) | - |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For This compound (molecular formula C₁₁H₁₃FN₂O), the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight (224.24 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

The fragmentation pattern in electron ionization (EI) MS would likely involve the loss of the formyl radical (•CHO, 29 u) to give a prominent fragment ion. Other characteristic fragmentations would involve the piperazine ring, such as the cleavage of the C-N bond connecting it to the aromatic ring, and the fragmentation of the piperazine ring itself. The presence of the fluorine atom would also be evident in the mass of the fragments containing the aromatic ring.

Interactive Data Table: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment | Description |

| 224 | [C₁₁H₁₃FN₂O]⁺ | Molecular Ion |

| 195 | [C₁₀H₁₂FN₂]⁺ | Loss of CHO |

| 139 | [C₇H₅FO]⁺ | Cleavage of C-N bond |

| 85 | [C₄H₉N₂]⁺ | Piperazine fragment |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. The IR spectrum of This compound would display characteristic absorption bands for the aldehyde, amine, and aromatic moieties.

A strong absorption band corresponding to the C=O stretching of the aldehyde group would be expected in the region of 1680-1700 cm⁻¹. The C-H stretch of the aldehyde is also characteristic and appears as two weak bands around 2720 and 2820 cm⁻¹. The N-H stretching vibration of the secondary amine in the piperazine ring would be observed as a medium to weak band in the region of 3300-3500 cm⁻¹. The C-N stretching vibrations would appear in the 1250-1020 cm⁻¹ region. Aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring would show multiple bands in the 1450-1600 cm⁻¹ range. The C-F stretching vibration would give a strong band in the 1000-1400 cm⁻¹ region.

Interactive Data Table: Expected IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aldehyde | C=O stretch | 1680 - 1700 | Strong |

| Aldehyde | C-H stretch | 2720 & 2820 | Weak |

| Amine (piperazine) | N-H stretch | 3300 - 3500 | Medium-Weak |

| Amine | C-N stretch | 1250 - 1020 | Medium |

| Aromatic | C-H stretch | > 3000 | Medium-Weak |

| Aromatic | C=C stretch | 1450 - 1600 | Medium-Weak |

| Fluoroalkane | C-F stretch | 1000 - 1400 | Strong |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Should This compound be obtained as a crystalline solid of suitable quality, single-crystal X-ray diffraction would provide the most definitive structural proof. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, confirming the connectivity and stereochemistry of the molecule. It would also provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. For related complex heterocyclic systems, X-ray crystallography has been crucial in confirming their structures. tandfonline.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, TLC)

Chromatographic methods are fundamental for assessing the purity of This compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reactions and checking purity. A suitable solvent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) would be developed to achieve good separation of the product from starting materials and byproducts. The spots can be visualized under UV light due to the aromatic nature of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for purity determination. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or trifluoroacetic acid) would likely provide good separation. A UV detector would be suitable for detection, given the strong UV absorbance of the benzaldehyde (B42025) chromophore. The purity of the sample can be determined by integrating the peak area of the main component relative to the total peak area. For related piperazine compounds, HPLC-UV methods have been developed for trace analysis. jocpr.com

Advanced Derivatization Strategies for Enhanced Analytical Detection in Research

In some analytical contexts, such as the detection of trace amounts in complex matrices, derivatization of This compound could be employed to enhance its detectability. The secondary amine of the piperazine moiety is a prime target for derivatization.

For instance, reaction with a fluorogenic reagent like dansyl chloride or a UV-active reagent like NBD-Cl (4-chloro-7-nitrobenzofuran) could be used to attach a tag that significantly improves the sensitivity of detection by fluorescence or UV-vis spectroscopy, respectively. jocpr.com Furthermore, the aldehyde group could be derivatized, for example, by reaction with a hydrazine-containing reagent to form a stable, highly conjugated hydrazone, which may have more favorable chromatographic or detection properties. Such strategies are particularly useful in bioanalytical and environmental studies. For instance, benzaldehyde has been used as a derivatizing agent for piperazine compounds to facilitate their analysis by HPLC-UV.

Computational and Theoretical Investigations of 3 Fluoro 2 1 Piperazino Benzaldehyde

Quantum Chemical Calculations of Molecular Geometry, Electronic Structure, and Reactivity Descriptors (e.g., DFT studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to predicting the molecular properties of 3-Fluoro-2-(1-piperazino)-benzaldehyde. These calculations solve approximations of the Schrödinger equation to determine the molecule's ground-state energy and electron density.

From these foundational outputs, a wealth of information can be derived. The optimized molecular geometry reveals the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles. For this compound, key parameters would include the planarity of the benzaldehyde (B42025) ring, the orientation of the piperazine (B1678402) ring relative to the phenyl group, and the conformation of the piperazine ring itself (typically a chair conformation).

The electronic structure is described by the molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of the molecule's chemical behavior. These include:

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating high polarizability.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are invaluable for predicting how this compound would behave in a chemical reaction. For instance, a high electrophilicity index would suggest it is a good electrophile.

Local reactivity can be assessed through Fukui functions or the mapping of the electrostatic potential (ESP) onto the electron density surface. These methods identify the specific atomic sites most susceptible to nucleophilic or electrophilic attack. For this compound, the carbonyl carbon of the aldehyde group is expected to be a primary electrophilic site, while the nitrogen atoms of the piperazine ring would be nucleophilic centers.

Table 1: Representative Calculated Properties for a Substituted Benzaldehyde Derivative

| Property | Value |

| Optimized Geometry | |

| C=O Bond Length | 1.22 Å |

| C-N Bond Length | 1.38 Å |

| C-F Bond Length | 1.35 Å |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Global Reactivity Descriptors | |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 2.35 eV |

| Electrophilicity Index (ω) | 3.66 eV |

Note: The data in this table is illustrative for a similar molecule and not the result of a specific calculation on this compound.

Conformational Analysis and Potential Energy Surface Mapping

The presence of rotatable bonds in this compound—specifically the bond between the phenyl ring and the piperazine nitrogen, and the bonds within the piperazine ring—means the molecule can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers between them.

A potential energy surface (PES) map is a theoretical construct that represents the energy of a molecule as a function of its geometry. libretexts.orglibretexts.org For this compound, a simplified PES could be generated by systematically rotating the dihedral angle of the C-N bond connecting the piperazine and phenyl rings and calculating the energy at each step. This would reveal the most stable rotational conformers (rotamers) and the transition states for their interconversion.

The piperazine ring itself typically adopts a chair conformation to minimize steric strain. However, ring-flipping to an alternative chair conformation is possible. Computational methods can determine the energy barrier for this process. The substitution pattern on the benzaldehyde ring can influence the preferred orientation of the piperazine substituent. Steric hindrance between the aldehyde group and the piperazine ring, as well as potential intramolecular hydrogen bonding or other non-covalent interactions, would be key factors determining the global minimum energy conformation. Understanding the conformational landscape is critical as the biological activity of a molecule is often dependent on its ability to adopt a specific shape to fit into a receptor's binding site.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction in SAR Studies

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in SAR to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov A docking algorithm samples a large number of possible conformations and orientations of the ligand within the receptor's binding site and scores them based on a scoring function that estimates the binding affinity. The result is a predicted binding mode and an estimated binding energy. For this compound, docking studies could identify key interactions, such as hydrogen bonds between the carbonyl oxygen or piperazine nitrogens and amino acid residues in the target protein, or hydrophobic interactions involving the phenyl ring. The fluorine atom can also participate in specific interactions, such as halogen bonding or by modulating the electronic properties of the aromatic ring.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the binding pose, MD simulations offer a dynamic view of the ligand-receptor complex over time. Starting from the docked pose, an MD simulation calculates the forces between atoms and their subsequent motions, providing insights into the stability of the binding mode, the flexibility of the ligand and protein, and the role of solvent molecules. MD simulations can refine the binding pose obtained from docking and provide a more accurate estimation of the binding free energy.

These computational predictions are invaluable in SAR studies for designing new derivatives with improved potency and selectivity. For example, if a simulation suggests that a particular part of this compound is involved in a crucial hydrogen bond, chemists can design new analogs that enhance this interaction.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can predict various spectroscopic properties, which can then be compared with experimental data to validate the accuracy of the computational model and the predicted molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. These frequencies correspond to the absorption peaks in an IR spectrum. By comparing the calculated and experimental IR spectra, one can confirm the presence of specific functional groups and gain confidence in the computed geometry. For this compound, characteristic calculated vibrational frequencies would include the C=O stretch of the aldehyde, C-N stretching modes of the piperazine, and C-F stretching.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H, ¹³C, and ¹⁹F. The calculated chemical shifts are highly sensitive to the electronic environment of each atom. A strong correlation between the predicted and experimentally measured NMR spectra provides robust evidence for the proposed molecular structure and conformation in solution.

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Fluorinated Benzaldehyde Analog

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| IR Frequencies (cm⁻¹) | ||

| C=O Stretch | 1705 | 1700 |

| C-F Stretch | 1250 | 1245 |

| ¹³C NMR Chemical Shifts (ppm) | ||

| Carbonyl Carbon | 190.5 | 191.2 |

| Carbon bonded to Fluorine | 163.2 | 164.0 |

| ¹⁹F NMR Chemical Shift (ppm) | -112.8 | -113.5 |

Note: The data in this table is hypothetical and serves to illustrate the principle of comparing computational predictions with experimental results.

This process of validation is a critical step in computational studies. When the predicted spectroscopic data closely matches the experimental findings, it lends credibility to the other computed properties, such as the electronic structure and reactivity descriptors, which are often not directly observable. This synergy between theoretical predictions and experimental validation is a cornerstone of modern chemical research.

Role in Structure Activity Relationship Sar Studies

Design Rationale for Analog Synthesis based on the 3-Fluoro-2-(1-piperazino)-benzaldehyde Scaffold

The design of new therapeutic agents often begins with a core molecular framework, or scaffold, that has known interactions with biological targets. The this compound scaffold is noteworthy for several reasons. The piperazine (B1678402) ring is a common pharmacophore found in numerous approved drugs and is known for its ability to interact with various receptors and enzymes. nih.govresearchgate.net It can act as a versatile linker and its basic nitrogen atoms can form important ionic or hydrogen bond interactions with biological targets. researchgate.net

The benzaldehyde (B42025) moiety provides a reactive handle for further chemical modifications, allowing for the introduction of diverse substituents to probe the chemical space around the core structure. The strategic placement of a fluorine atom at the 3-position of the benzaldehyde ring is a key design element. Fluorine, being the most electronegative element, can significantly alter the electronic properties of the aromatic ring, influencing the pKa of the piperazine nitrogens and the reactivity of the aldehyde group. researchgate.net This can lead to enhanced binding affinity, improved metabolic stability, and better pharmacokinetic profiles. researchgate.net The ortho-piperazino substitution relative to the aldehyde group creates a specific spatial arrangement of these functional groups, which can be crucial for selective recognition by a biological target.

The synthesis of analogs based on this scaffold often involves the condensation of the benzaldehyde with various amines or the modification of the piperazine ring to explore the impact of different substituents on biological activity. mdpi.com The primary goal is to systematically alter the structure to identify key interactions that govern the compound's potency and selectivity.

Impact of Substituents on Biological Recognition, Binding Affinity, and Functional Potency

The systematic modification of the this compound scaffold by introducing various substituents allows for a detailed exploration of its SAR. The nature, position, and stereochemistry of these substituents can have a profound impact on how the molecule is recognized by its biological target, its binding affinity, and its resulting functional potency.

For instance, substitution on the second nitrogen atom of the piperazine ring is a common strategy to modulate activity. Attaching different aryl, alkyl, or aralkyl groups can influence lipophilicity, steric bulk, and electronic properties, which in turn affect how the molecule fits into a binding pocket. nih.gov Studies on related piperazine derivatives have shown that the introduction of specific substituents can lead to significant changes in biological activity. For example, in a series of benzoxazole-piperazine derivatives, the nature of the substituent on the piperazine ring was critical for their antipsychotic activity, with specific substitutions leading to high affinities for dopamine (B1211576) and serotonin (B10506) receptors. nih.gov

The following table illustrates the impact of substituents on the biological activity of some piperazine-containing compounds. While not direct analogs of this compound, they demonstrate the principle of how structural modifications can tune pharmacological properties.

| Compound ID | Core Scaffold | R-Group on Piperazine | Biological Target | Activity (IC50/EC50) |

| LQFM211 | Piperazine | 2-methoxyphenyl | 5-HT1A Receptor | Anxiolytic-like effects |

| LQFM213 | Piperazine | 2-pyridinyl | 5-HT1A Receptor | Anxiolytic & Antidepressant-like effects |

| Compound 29 | Benzoxazole-piperidine | Varies | D2, 5-HT1A, 5-HT2A Receptors | High Affinity |

| Analog 18j | Pyridyl-piperazinyl-piperidine | 2'(S)-ethyl | CXCR3 Receptor | 0.2 nM (IC50) nih.gov |

This table is for illustrative purposes to show the effect of substituents in related piperazine-containing scaffolds.

Bioisosteric Replacements within the Compound Scaffold and their Pharmacological Implications

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to improve the potency, selectivity, and pharmacokinetic properties of a lead compound by replacing a functional group with another that has similar physical or chemical properties. nih.gov Within the this compound scaffold, several bioisosteric replacements can be envisioned to modulate its pharmacological profile.

One common bioisosteric replacement is the substitution of the fluorine atom with other halogens (Cl, Br) or a cyano group (-CN) to fine-tune the electronic properties and lipophilicity. researchgate.net Another approach is the replacement of the benzaldehyde moiety with other aromatic or heteroaromatic aldehydes to explore different binding interactions.

The piperazine ring itself can be a subject of bioisosteric replacement. For instance, replacing it with a homopiperazine (B121016) (a seven-membered ring) or a piperidine (B6355638) could alter the conformational flexibility and the pKa of the basic nitrogen, potentially leading to improved selectivity for a specific receptor subtype.

Ligand-Target Interaction Profiling and Mechanistic Insights

Understanding how a ligand interacts with its biological target at a molecular level is crucial for rational drug design. For derivatives of this compound, techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable mechanistic insights.

Molecular docking simulations can predict the preferred binding pose of a ligand within the active site of a target protein. These models can reveal key hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding affinity. For example, the protonated nitrogen of the piperazine ring is likely to form a salt bridge with an acidic amino acid residue (e.g., aspartate or glutamate) in the target protein. The fluorine atom, while generally not forming strong hydrogen bonds, can influence the local electronic environment and participate in favorable electrostatic interactions. The aldehyde group can act as a hydrogen bond acceptor.

QSAR studies aim to correlate the physicochemical properties of a series of compounds with their biological activity. mdpi.com By developing a mathematical model, it is possible to predict the activity of novel, unsynthesized analogs and to identify the key molecular descriptors (e.g., lipophilicity, electronic parameters, steric factors) that govern the biological response. For piperazine derivatives, QSAR studies have been employed to design potent inhibitors of various targets, including mTORC1. mdpi.com

While specific ligand-target interaction profiles for this compound derivatives are proprietary or not widely published, the general principles of SAR and molecular modeling provide a framework for understanding their potential mechanisms of action and for guiding the design of more effective and selective therapeutic agents.

Mechanistic Biological Investigations of 3 Fluoro 2 1 Piperazino Benzaldehyde and Its Analogs

In Vitro Studies on Cellular and Molecular Targets

The interaction of 3-fluoro-2-(1-piperazino)-benzaldehyde analogs with various receptors has been a subject of detailed investigation, revealing potent and selective ligands for several key neurological targets.

A series of N-(3-fluoro-4-(4-(aryl)piperazine-1-yl)-butyl)-aryl carboxamides have been evaluated for their binding affinity at dopamine (B1211576) D3 (D3R) and D2 receptors (D2R). nih.gov Due to the high sequence homology between D2R and D3R, achieving subtype selectivity is a significant challenge. nih.gov However, several analogs in this series demonstrated remarkable D3R selectivity. Notably, compounds 8d (N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)benzamide) and 8j (N-(3-fluoro-4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-3-methylbenzamide) displayed over 1000-fold selectivity for D3R over D2R, with nanomolar binding affinities. nih.gov Chimeric receptor studies further pinpointed the second extracellular (E2) loop as a crucial contributor to this D3R binding selectivity. nih.gov

| Compound | D3R Ki (nM) | D2R Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| 8d | 6.1 | >10000 | >1639 |

| 8j | 2.6 | >10000 | >3846 |

| 8h | 18 | 2400 | >133 |

| 8l | 4.2 | 1800 | >428 |

| 8n | 3.8 | 1400 | >368 |

In another area, analogs designed as 2′-fluoro-(carbamoylpyridinyl)deschloroepibatidines have been studied for their interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs), using acetylcholine-binding protein (AChBP) as a surrogate. nih.gov These compounds, which feature a fluoropyridine ring, were characterized as antagonists with little to no agonist activity on α4β2 or α3β4 nAChRs. nih.gov Crystallography of their complexes with AChBP revealed key molecular recognition details within the orthosteric binding site. The protonated amine of the ligand forms hydrogen bonds with Tyr110 and the Trp164 carbonyl group, while also engaging in a cation–π interaction with the Trp164 side chain. nih.gov

While not a direct analog, studies on the parent compound benzaldehyde (B42025) have shown it can modulate the Sonic hedgehog (Shh) signaling pathway in astrocytes, leading to the induction of autophagy. nih.gov

Analogs of this compound have been profiled against a range of enzymes, demonstrating significant inhibitory activity against monoamine oxidases (MAOs), aldehyde dehydrogenases (ALDHs), and lipoxygenases (LOX).

Monoamine Oxidase (MAO) Inhibition The piperazine (B1678402) moiety is a privileged structure in the design of MAO inhibitors. nih.gov A study of pyridazinobenzylpiperidine derivatives revealed potent and selective inhibition of MAO-B, an important target in the treatment of Parkinson's disease. nih.govresearchgate.net Compound S5 , featuring a 3-chloro substitution, was the most potent MAO-B inhibitor with an IC₅₀ value of 0.203 μM and a selectivity index of over 19 for MAO-B compared to MAO-A. nih.govresearchgate.net In contrast, a different series of 1-(2-pyrimidin-2-yl)piperazine derivatives yielded selective MAO-A inhibitors. researchgate.net For instance, compound 2j (2-[4-(pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl 4-(4-nitrophenyl)piperazine-1-carbodithioate) showed selective MAO-A inhibition with an IC₅₀ of 23.10 μM. researchgate.net

| Compound Series | Lead Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|---|

| Pyridazinobenzylpiperidines | S5 | MAO-B | 0.203 | nih.govresearchgate.net |

| Pyridazinobenzylpiperidines | S16 | MAO-B | 0.979 | nih.govresearchgate.net |

| 1-(2-pyrimidin-2-yl)piperazines | 2j | MAO-A | 23.10 | researchgate.net |

| 1-(2-pyrimidin-2-yl)piperazines | 2m | MAO-A | 24.14 | researchgate.net |

Aldehyde Dehydrogenase (ALDH) Inhibition Analogs of 4-(diethylamino)benzaldehyde (B91989) (DEAB), a known pan-ALDH inhibitor, have been synthesized to explore isoform selectivity and potency. whiterose.ac.uk These substituted benzaldehydes showed significant inhibitory activity, particularly against ALDH1A3 and ALDH3A1, which are overexpressed in various cancers. Compound 14 (4-(dipropylamino)-2-fluorobenzaldehyde) was identified as an excellent competitive inhibitor of ALDH1A3 with a Kᵢ value of 0.46 µM. whiterose.ac.uk For ALDH3A1, compounds 18 and 19 were potent inhibitors, with compound 19 (3-nitro-4-(dipropylamino)benzaldehyde) having an IC₅₀ of 1.29 μM. whiterose.ac.uk

Lipoxygenase (LOX) Inhibition The inhibition of lipoxygenases, enzymes involved in inflammatory pathways, has also been explored. While direct data on this compound is limited, related structures show activity. For example, derivatives of flurbiprofen (B1673479) have been evaluated as 15-LOX inhibitors, with compound 2 (ethyl 2-(2-fluorobiphenyl-4-yl)propanoate) being the most potent, with an IC₅₀ value of 0.18 µM. lifenscience.org Other research has identified flavonoids and other natural products as inhibitors of human 12-LOX and 15-LOX. nih.gov

Antiproliferative Activity A significant body of research has focused on creating analogs of the natural antimitotic agent Combretastatin A-4 (CA-4) by replacing its central double bond with a β-lactam (azetidin-2-one) ring. mdpi.com These heterocyclic bridged analogs, which include structures with fluoro-substituted phenyl rings, act as potent microtubule-disrupting agents. mdpi.commdpi.com Their mechanism involves binding to the colchicine-binding site of tubulin, which inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.commdpi.com

For example, the 3-fluoro β-lactam 33 (3-fluoro-4-(3-fluoro-4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one) showed potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC₅₀ of 0.095 μM. mdpi.com Mechanistic studies confirmed that this compound inhibited tubulin polymerization and induced apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and survivin, and the upregulation of the pro-apoptotic protein Bax. mdpi.com Similarly, the 3-chloro-β-lactam 10n was highly potent in MCF-7 cells (IC₅₀ = 17 nM) and was shown to cause mitotic catastrophe by targeting tubulin. mdpi.com

| Compound | Cell Line | IC50 | Mechanism | Reference |

|---|---|---|---|---|

| 32 (3-Fluoro-β-lactam) | MCF-7 | 0.075 µM | Tubulin Polymerization Inhibition | mdpi.com |

| 33 (3-Fluoro-β-lactam) | MCF-7 | 0.095 µM | Tubulin Polymerization Inhibition, Apoptosis Induction | mdpi.com |

| 10n (3-Chloro-β-lactam) | MCF-7 | 17 nM | Tubulin Targeting, Mitotic Catastrophe, Apoptosis | mdpi.com |

| 11n (3,3-Dichloro-β-lactam) | MCF-7 | 31 nM | Tubulin Targeting | mdpi.com |

Other scaffolds, such as 3(2H)-pyridazinone derivatives bearing a piperazinyl linker, have demonstrated antiproliferative effects against gastric adenocarcinoma cells through mechanisms involving the induction of oxidative stress and apoptosis. nih.gov

Antimicrobial Activity The introduction of a fluorine atom into a molecule is a known strategy to enhance its biological profile, including antimicrobial activity. psu.edu Analogs incorporating the piperazine ring have been shown to act via several distinct antimicrobial mechanisms. A novel compound, PNT (2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione), exhibited antimicrobial activity against Staphylococcus strains by inhibiting DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov Other research has focused on benzimidazole (B57391) derivatives, which act as purine (B94841) isosteres to block the biosynthesis of nucleic acids and proteins in bacteria. nih.gov Furthermore, docking studies on piperazine-thiadiazole conjugates suggest they may act as inhibitors of enoyl-ACP reductase, a key enzyme in bacterial fatty acid synthesis. mdpi.com

In Vivo Preclinical Models for Mechanistic Elucidation and Target Engagement

While many studies focus on in vitro characterization, some analogs have progressed to in vivo preclinical models to confirm their mechanism and therapeutic potential. The vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitor BMS-540215 , an analog containing a substituted pyrrolo[2,1-f] nih.govmdpi.comtriazine core, demonstrated robust in vivo activity in human tumor xenograft models, validating its target engagement and antineoplastic effects in a complex biological system. nih.gov

In a different context, the parent compound benzaldehyde was shown to reduce eosinophilic meningitis in a mouse model of Angiostrongylus cantonensis infection, with the proposed mechanism being the induction of autophagy via the Shh signaling pathway. nih.gov These examples highlight the translation of in vitro findings to in vivo efficacy, a critical step in drug development.

Pharmacological Classifications and Modes of Action Derived from Preclinical Research

Based on extensive preclinical research, this compound and its analogs can be categorized into several pharmacological classes:

CNS Receptor Ligands: Analogs have been developed as highly selective dopamine D3 receptor antagonists and nicotinic acetylcholine receptor (nAChR) antagonists, suggesting potential applications in neuropsychiatric disorders. nih.govnih.gov

Enzyme Inhibitors: This is a broad classification for these compounds, which includes potent and selective inhibitors of MAO-A, MAO-B, aldehyde dehydrogenase (ALDH) isoforms, and lipoxygenase. nih.govresearchgate.netwhiterose.ac.uk This diversity points to potential treatments for neurodegenerative diseases, cancer, and inflammatory conditions.

Antimitotic Agents: A significant subclass acts as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site, classifying them as potent antimitotic agents for cancer therapy. mdpi.commdpi.com

Antimicrobial Agents: Various analogs are classified as antimicrobials with specific modes of action, including DNA gyrase inhibitors and inhibitors of bacterial protein and fatty acid synthesis. nih.govnih.govmdpi.com

The mechanism of action for many of these compounds is enhanced by the presence of the fluorine atom, which increases metabolic stability and lipophilicity, thereby improving its ability to penetrate biological membranes and interact with molecular targets.

Development as Molecular Probes or Research Tools for Biological Systems

The high potency and selectivity of certain analogs make them invaluable as molecular probes and research tools to investigate biological systems. For instance, 3-fluoro-4-(4-methylpiperazin-1-yl)benzaldehyde (B1372547) is considered a valuable building block for synthesizing compounds to study enzyme interactions.

The development of D3R-selective ligands with over 1000-fold selectivity provides researchers with tools to dissect the specific roles of the D3 receptor in the brain, separate from D2 receptor activity. nih.gov Similarly, the isoform-selective ALDH inhibitors, such as the ALDH1A3-selective compound 14 , are crucial for studying the specific functions of individual ALDH enzymes in cancer stem cell biology and chemotherapy resistance. whiterose.ac.uk These highly specific chemical tools are essential for target validation and for elucidating complex signaling pathways in both health and disease.

Applications As a Synthetic Intermediate and Building Block in Chemical Research

Precursor in the Synthesis of Complex Heterocyclic Systems and Advanced Fine Chemicals

The molecular architecture of 3-Fluoro-2-(1-piperazino)-benzaldehyde makes it an ideal precursor for constructing a variety of complex heterocyclic systems. Fluorinated heterocycles are crucial components in the development of pharmaceuticals and agrochemicals. nih.gov The aldehyde group is a classic functional handle for cyclization reactions, readily participating in condensations with amines, hydrazines, and active methylene (B1212753) compounds to form new rings.

Research into the synthesis of new heterocyclic systems often utilizes functionalized precursors. researchgate.netresearchgate.net For instance, the piperazine (B1678402) ring, a common pharmacophore, can be integrated into larger fused heterocyclic structures. mdpi.comnih.gov The presence of the ortho-fluoro atom in this compound can influence the regioselectivity of cyclization reactions and can also be displaced via nucleophilic aromatic substitution under certain conditions, providing another pathway for ring formation. mdpi.com This reactivity allows for the synthesis of advanced fine chemicals, which are pure, single substances produced in limited quantities for specialized applications. azelis.com

Below is a table illustrating potential heterocyclic cores that can be synthesized using this compound as a starting material.

| Heterocyclic Core | Potential Reaction Type | Reactant Partner |

| Quinazoline | Condensation / Cyclization | A source of ammonia (B1221849) or a primary amine |

| Benzodiazepine | Condensation / Cyclization | A 1,2-diamine |

| Isoquinoline | Pictet-Spengler or Bischler-Napieralski type reactions | An activated ethylamine (B1201723) equivalent |

| Pyranopyrazole | One-pot multicomponent reaction | Malononitrile and a pyrazolone (B3327878) derivative researchgate.net |

Role in Multicomponent Reactions and Combinatorial Chemistry Libraries

Multicomponent reactions (MCRs) are chemical reactions where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. nih.gov These reactions are highly efficient and are a cornerstone of combinatorial chemistry, which aims to rapidly synthesize large libraries of diverse compounds for high-throughput screening. mdpi.comnih.gov

This compound is an excellent candidate for MCRs. The aldehyde function can participate in classic MCRs like the Ugi or Strecker reactions. nih.gov Furthermore, the secondary amine on the piperazine ring can be acylated or alkylated, introducing another point of diversity. A three-component condensation involving a β-ketonitrile, an amine, and a fluorobenzaldehyde has been demonstrated as a viable pathway for generating complex molecules in one pot. mdpi.com The use of building blocks like this compound allows for the creation of focused libraries of compounds, such as piperazine-tethered thiazoles, which have shown significant biological activity. mdpi.com

The table below outlines a hypothetical three-component reaction utilizing the subject compound.

| Component A | Component B | Component C | Resulting Scaffold |

| 3-Fluoro-2-(1-piperazino)- benzaldehyde (B42025) | Malononitrile | Thio-glycolic acid | Densely functionalized Thiazolidinone |

Utility in Scaffold-Hopping and Fragment-Based Drug Discovery Programs

In medicinal chemistry, scaffold hopping is a strategy used to identify structurally novel compounds by modifying the core structure of a known active molecule while retaining its biological activity. nih.govunipa.it This approach can lead to compounds with improved properties, such as better solubility or a more favorable patent position. dundee.ac.uknih.gov Fragment-based drug discovery (FBDD) is another approach where small, low-molecular-weight chemical fragments that bind weakly to a biological target are identified and then optimized into more potent lead compounds.

The "3-fluoro-2-piperazino-phenyl" moiety derived from the title compound is an exemplary fragment for both strategies. The piperazine ring is considered a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. mdpi.com The benzoylpiperidine fragment, a related structure, is also recognized for its importance in drug design. nih.gov The unique ortho-fluoro-piperazino substitution provides a specific three-dimensional arrangement and electronic profile that can be used to replace a different chemical scaffold in a known drug (scaffold hopping) or serve as a starting point for building a new therapeutic agent (FBDD). dundee.ac.uk

| Fragment Feature | Description | Relevance in Drug Discovery |

| Piperazine Ring | A six-membered heterocycle with two nitrogen atoms. | Improves physicochemical properties like solubility and can engage in key hydrogen bonding interactions. mdpi.com |

| Fluorine Atom | An electronegative atom. | Can block metabolic pathways, increase binding affinity through specific interactions, and modulate pKa. nih.gov |

| Aromatic Ring | Phenyl group. | Provides a rigid core for orienting substituents and can participate in π-stacking interactions with the target protein. |

Potential in Materials Science and Organic Optoelectronics (e.g., semiconducting acenes)

While primarily utilized in life sciences, the structural features of this compound suggest potential applications in materials science, particularly in the field of organic optoelectronics. The performance of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is highly dependent on their molecular structure.

The introduction of fluorine atoms into aromatic systems is a well-established strategy for tuning the electronic properties (e.g., HOMO/LUMO energy levels) of organic semiconductors. This modification can enhance electron transport and improve the stability of the material. The piperazine group, being an electron-donating moiety, can further modulate these electronic characteristics. The aldehyde functionality provides a convenient point for extending the π-conjugated system through reactions like the Wittig or Knoevenagel condensation, which are essential steps in the synthesis of larger organic semiconducting molecules like acenes. Therefore, this compound represents a potential, though not yet widely explored, building block for creating novel functional materials with tailored optoelectronic properties.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies for the Compound

The future synthesis of 3-Fluoro-2-(1-piperazino)-benzaldehyde and its derivatives will likely prioritize green and sustainable chemistry principles. Current synthetic routes for similar compounds, such as the reaction between a fluorobenzaldehyde and a cyclic amine like piperidine (B6355638), often involve solvents like DMF and heating for extended periods. nih.gov Future methodologies will aim to replace these with more environmentally benign alternatives.

Advanced Computational Design and Optimization for Targeted Properties

Computational chemistry and in silico modeling are poised to play a pivotal role in the future exploration of this compound derivatives. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish correlations between the physicochemical properties of derivatives and their biological activities. mdpi.com By calculating molecular descriptors—such as electronic properties (e.g., HOMO-LUMO energies), steric factors, and hydrophobicity—researchers can build predictive models to design new analogs with enhanced potency and selectivity. mdpi.commdpi.com

Molecular docking studies will be instrumental in visualizing and predicting the binding interactions of these derivatives with specific biological targets, such as enzymes or receptors. nih.govnih.gov This allows for the rational design of compounds with optimized binding affinities. For instance, by modeling the interactions of novel piperazine (B1678402) derivatives with the active site of an enzyme like dihydrofolate reductase or ATP synthase, specific structural modifications can be proposed to improve inhibitory activity. nih.govnih.gov Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions can be used early in the design phase to assess the drug-likeness of virtual compounds, helping to prioritize the synthesis of candidates with favorable pharmacokinetic profiles. nih.govmdpi.com

Exploration of New Biological Targets and Pathways for Derivatives

The versatile structure of this compound makes its derivatives promising candidates for a wide range of biological applications. The piperazine moiety is a common feature in many biologically active compounds, and its combination with a fluorinated benzaldehyde (B42025) core opens up numerous possibilities. mdpi.comrsc.orgthesciencein.org

Future research will likely focus on screening libraries of its derivatives against a variety of biological targets. Based on the activities of similar piperazine-containing molecules, potential therapeutic areas include:

Antimicrobial Agents: Derivatives could be evaluated for their activity against drug-resistant bacterial strains, a critical area of unmet medical need. nih.gov The oxazolidinone class of antibiotics, which also feature heterocyclic structures, have demonstrated the potential of such scaffolds. nih.gov

Anticancer Therapeutics: The piperazine scaffold is present in numerous anticancer agents. mdpi.com Derivatives could be investigated as inhibitors of key cancer-related enzymes like dihydrofolate reductase nih.gov or as modulators of signaling pathways such as the mTOR pathway. mdpi.com

Antiprotozoal Agents: Fluorinated piperazine derivatives have shown promise as antiplasmodial agents against Plasmodium falciparum, the parasite responsible for malaria. thesciencein.org

Central Nervous System (CNS) Disorders: Many CNS-active drugs contain a piperazine ring. Derivatives of this compound could be designed and tested as potential antipsychotics or for other neurological conditions by evaluating their affinity for targets like dopamine (B1211576) and serotonin (B10506) receptors. rsc.org

The exploration of these and other biological targets will be crucial in uncovering the full therapeutic potential of this chemical class.

Integration with High-Throughput Screening and Automated Synthesis Platforms

To efficiently explore the vast chemical space accessible from the this compound core, the integration of high-throughput screening (HTS) and automated synthesis is essential. HTS allows for the rapid testing of large compound libraries against specific biological targets, quickly identifying "hit" compounds with desired activity. nih.govdovepress.com Cell-based HTS assays, for example, can be used to screen for antiviral or cytotoxic activity in a highly automated fashion, using 384-well or even 1536-well plates. nih.govscienceintheclassroom.org

Complementing HTS, automated synthesis platforms can accelerate the creation of diverse compound libraries. nih.gov Continuous-flow solid-phase synthesis, for instance, enables the streamlined, multi-step synthesis of complex molecules with minimal manual intervention. nih.gov By combining a modular synthesis approach with robotic liquid handlers and automated purification systems, libraries of derivatives can be generated rapidly for screening. scienceintheclassroom.orgbeilstein-journals.org This synergistic approach of automated synthesis and HTS will dramatically shorten the timeline from initial compound design to the identification of promising lead candidates for further development. scienceintheclassroom.orgnih.gov

Expansion into Other Scientific Disciplines for Analytical or Mechanistic Probes

Beyond therapeutic applications, derivatives of this compound have the potential to become valuable tools in other scientific fields. The inherent reactivity of the aldehyde group and the spectroscopic handle provided by the fluorine atom can be leveraged for various purposes.

Analytical Probes: The scaffold could be modified to create fluorescent or colorimetric chemosensors. The piperazine nitrogen atoms can act as binding sites for metal ions or other analytes, while the fluorinated aromatic ring can be part of a signaling unit. The binding event could induce a change in fluorescence or absorbance, allowing for the detection and quantification of the target species. nih.gov

Mechanistic Probes in Chemical Biology: Radiolabeled versions of these derivatives could be synthesized to study biological processes. For example, incorporating a positron-emitting isotope like Fluorine-18 would allow the use of Positron Emission Tomography (PET) to visualize the distribution of the compound and its interaction with biological targets in vivo. Automated radiosynthesis modules are often employed for such purposes. uchicago.edu

Building Blocks in Materials Science: The functional groups on the molecule could be used to incorporate it into larger polymeric structures, potentially imparting specific electronic or binding properties to the resulting material.

By thinking beyond drug discovery, researchers can unlock new applications for this versatile chemical entity, contributing to advancements in analytical chemistry, chemical biology, and materials science.

Q & A

Q. What are the best practices for synthesizing and analyzing isotopic analogs (e.g., O or F-labeled derivatives) of this compound?

- Methodological Answer :

- Synthesis : Use O-labeled water during aldehyde oxidation steps. For F-labeled analogs, substitute fluorine sources (e.g., KF) in halogen-exchange reactions.

- Analysis : F NMR (470 MHz) detects isotopic shifts, while LC-MS/MS quantifies isotopic incorporation efficiency (>98% required for tracer studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.